molecular formula C15H20BrN3O2 B268149 N-(3-bromo-4,5-dimethoxybenzyl)-N-[3-(1H-imidazol-1-yl)propyl]amine

N-(3-bromo-4,5-dimethoxybenzyl)-N-[3-(1H-imidazol-1-yl)propyl]amine

货号 B268149
分子量: 354.24 g/mol
InChI 键: ZLUHIVCXLKLUDH-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-(3-bromo-4,5-dimethoxybenzyl)-N-[3-(1H-imidazol-1-yl)propyl]amine, also known as BDIM, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. BDIM is a selective dopamine D3 receptor antagonist and has been shown to have anti-addictive effects in preclinical studies.

作用机制

N-(3-bromo-4,5-dimethoxybenzyl)-N-[3-(1H-imidazol-1-yl)propyl]amine acts as a selective dopamine D3 receptor antagonist, which is believed to be the mechanism underlying its anti-addictive effects. The dopamine D3 receptor is involved in the reward pathway in the brain, and its blockade by N-(3-bromo-4,5-dimethoxybenzyl)-N-[3-(1H-imidazol-1-yl)propyl]amine may reduce the reinforcing effects of drugs of abuse. N-(3-bromo-4,5-dimethoxybenzyl)-N-[3-(1H-imidazol-1-yl)propyl]amine has also been shown to modulate glutamatergic and GABAergic neurotransmission, which may contribute to its effects on cognitive function.
Biochemical and Physiological Effects:
N-(3-bromo-4,5-dimethoxybenzyl)-N-[3-(1H-imidazol-1-yl)propyl]amine has been shown to reduce drug-seeking behavior and drug self-administration in preclinical studies, indicating its potential as an anti-addictive agent. N-(3-bromo-4,5-dimethoxybenzyl)-N-[3-(1H-imidazol-1-yl)propyl]amine has also been shown to improve cognitive function in animal models of schizophrenia and Parkinson's disease. In addition, N-(3-bromo-4,5-dimethoxybenzyl)-N-[3-(1H-imidazol-1-yl)propyl]amine has been shown to modulate neurotransmitter systems involved in reward, learning, and memory, suggesting its potential as a therapeutic agent for a range of neurological and psychiatric disorders.

实验室实验的优点和局限性

One advantage of using N-(3-bromo-4,5-dimethoxybenzyl)-N-[3-(1H-imidazol-1-yl)propyl]amine in lab experiments is its selectivity for the dopamine D3 receptor, which allows for targeted manipulation of this receptor in animal models. However, N-(3-bromo-4,5-dimethoxybenzyl)-N-[3-(1H-imidazol-1-yl)propyl]amine has limited solubility in aqueous solutions, which may pose challenges for its use in certain experiments. In addition, the effects of N-(3-bromo-4,5-dimethoxybenzyl)-N-[3-(1H-imidazol-1-yl)propyl]amine on humans have not been extensively studied, and its safety and efficacy as a therapeutic agent have not been established.

未来方向

Future research on N-(3-bromo-4,5-dimethoxybenzyl)-N-[3-(1H-imidazol-1-yl)propyl]amine could focus on its potential as a therapeutic agent for addiction, schizophrenia, and Parkinson's disease. Studies could also investigate the effects of N-(3-bromo-4,5-dimethoxybenzyl)-N-[3-(1H-imidazol-1-yl)propyl]amine on other neurotransmitter systems and brain regions involved in reward, learning, and memory. In addition, the development of more soluble forms of N-(3-bromo-4,5-dimethoxybenzyl)-N-[3-(1H-imidazol-1-yl)propyl]amine could facilitate its use in lab experiments and clinical trials.

合成方法

The synthesis of N-(3-bromo-4,5-dimethoxybenzyl)-N-[3-(1H-imidazol-1-yl)propyl]amine involves the reaction of 3-bromo-4,5-dimethoxybenzaldehyde with 3-(1H-imidazol-1-yl)propylamine in the presence of a reducing agent. The product is then purified by column chromatography to obtain the final compound.

科学研究应用

N-(3-bromo-4,5-dimethoxybenzyl)-N-[3-(1H-imidazol-1-yl)propyl]amine has been studied for its potential therapeutic applications in drug addiction, schizophrenia, and Parkinson's disease. In preclinical studies, N-(3-bromo-4,5-dimethoxybenzyl)-N-[3-(1H-imidazol-1-yl)propyl]amine has been shown to reduce drug-seeking behavior in rats and monkeys, suggesting its potential as an anti-addictive agent. N-(3-bromo-4,5-dimethoxybenzyl)-N-[3-(1H-imidazol-1-yl)propyl]amine has also been shown to improve cognitive function in animal models of schizophrenia and Parkinson's disease.

属性

产品名称

N-(3-bromo-4,5-dimethoxybenzyl)-N-[3-(1H-imidazol-1-yl)propyl]amine

分子式

C15H20BrN3O2

分子量

354.24 g/mol

IUPAC 名称

N-[(3-bromo-4,5-dimethoxyphenyl)methyl]-3-imidazol-1-ylpropan-1-amine

InChI

InChI=1S/C15H20BrN3O2/c1-20-14-9-12(8-13(16)15(14)21-2)10-17-4-3-6-19-7-5-18-11-19/h5,7-9,11,17H,3-4,6,10H2,1-2H3

InChI 键

ZLUHIVCXLKLUDH-UHFFFAOYSA-N

SMILES

COC1=C(C(=CC(=C1)CNCCCN2C=CN=C2)Br)OC

规范 SMILES

COC1=C(C(=CC(=C1)CNCCCN2C=CN=C2)Br)OC

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。